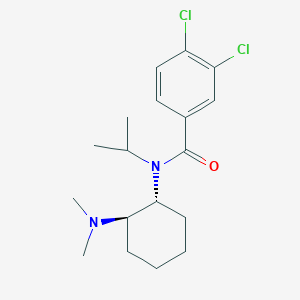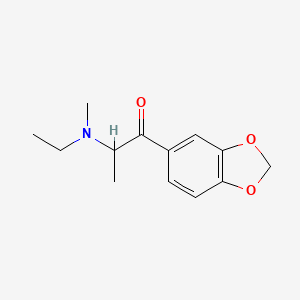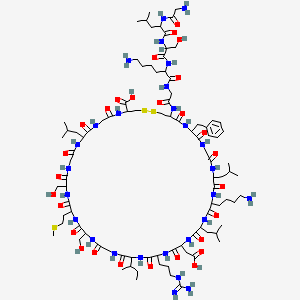
Mca-VDQMDGW-K(Dnp)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mca-VDQMDGW-K(Dnp)-NH2 is a synthetic peptide substrate used in biochemical research. It is designed to be cleaved by specific proteases, releasing a fluorescent signal that can be measured to study enzyme activity. The compound contains a 7-methoxycoumarin-4-acetyl (Mca) group and a 2,4-dinitrophenyl (Dnp) group, which are key to its function as a fluorogenic substrate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQMDGW-K(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Quality control measures, such as mass spectrometry and HPLC, ensure the purity and identity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mca-VDQMDGW-K(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. The peptide is designed to be a substrate for specific proteases, which recognize and cleave the peptide bond between certain amino acids.
Common Reagents and Conditions
Proteases: Enzymes such as caspases or other proteolytic enzymes.
Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.
Fluorescent Detection: The cleavage of the peptide releases the Mca group, which can be detected by fluorescence spectroscopy.
Major Products
The major product of the enzymatic cleavage of this compound is the fluorescent Mca group, which can be quantified to measure enzyme activity.
Wissenschaftliche Forschungsanwendungen
Mca-VDQMDGW-K(Dnp)-NH2 is widely used in scientific research to study protease activity. Its applications include:
Biochemistry: Investigating the kinetics and specificity of proteases.
Cell Biology: Monitoring protease activity in live cells.
Medicine: Screening for protease inhibitors as potential therapeutic agents.
Industry: Quality control in the production of protease enzymes.
Wirkmechanismus
The mechanism of action of Mca-VDQMDGW-K(Dnp)-NH2 involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the peptide bond, releasing the Mca group. The fluorescence of the Mca group increases upon cleavage, providing a measurable signal that correlates with enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mca-YVADAP-K(Dnp)-OH: Another fluorogenic substrate used to study caspase-1 and angiotensin-converting enzyme 2 (ACE2) activity.
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, releasing 7-amino-4-methylcoumarin (AMC) upon cleavage.
Uniqueness
Mca-VDQMDGW-K(Dnp)-NH2 is unique in its specific peptide sequence, which determines its substrate specificity for certain proteases. This specificity allows researchers to study particular proteases with high precision, making it a valuable tool in biochemical and medical research.
Eigenschaften
Molekularformel |
C60H74N14O21S |
|---|---|
Molekulargewicht |
1359.4 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21S/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,44-,53-/m0/s1 |
InChI-Schlüssel |
QTZSDHKEEOAGPU-AYTTZUQUSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



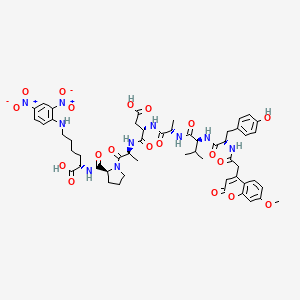
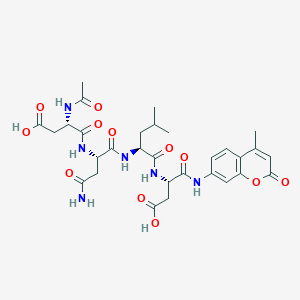
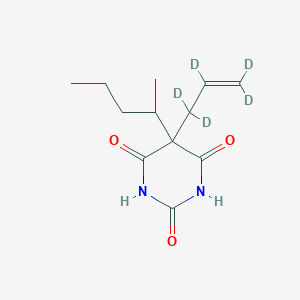
![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)
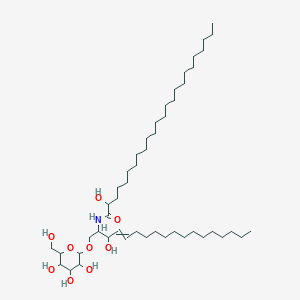
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)

